Chemical Identity: Acid vs. Lactone
Monacolin J acid (MJA) is the open-ring hydroxy acid form (C19H30O5, MW 338.44), distinct from the closed-ring lactone form (C19H28O4, MW 320.42) . This difference is not merely conformational; they are separate chemical entities with unique CAS numbers: 132748-10-8 for the acid and 79952-42-4 for the lactone . The acid form is the direct substrate for the acyltransferase LovD, whereas the lactone form is not recognized by the enzyme [1]. Analytical separation by UPLC-SIR-MS shows distinct retention times of 3.91 minutes for the β-hydroxy acid and 4.17 minutes for the lactone under identical conditions [2].
Lactone: C19H28O4, MW 320.42, CAS 79952-42-4, not a LovD substrate
ΔRetention time 0.26 min (UPLC-SIR-MS)
| Evidence Dimension | Molecular Identity and Enzyme Substrate Specificity |
|---|---|
| Target Compound Data | C19H30O5; MW 338.439 Da; CAS 132748-10-8; Open-ring β-hydroxy acid; Substrate for LovD acyltransferase |
| Comparator Or Baseline | Monacolin J lactone: C19H28O4; MW 320.42 Da; CAS 79952-42-4; Closed-ring lactone; Not a substrate for LovD |
| Quantified Difference | ΔMW = 18.019 Da (difference of one water molecule); ΔRetention Time = 0.26 minutes |
| Conditions | UPLC-SIR-MS analysis; mobile phase conditions as described in Campoy et al. 2011; LovD enzyme assay |
Why This Matters
Procuring the incorrect form (lactone instead of acid) will result in complete failure of LovD-catalyzed simvastatin or lovastatin synthesis, a critical consideration for biocatalysis and metabolic engineering workflows.
- [1] Gao X, Xie X, Pashkov I, et al. Directed evolution and structural characterization of a simvastatin synthase. Chemistry & Biology. 2009;16(10):1064-1074. View Source
- [2] Campoy S, Sierra S, Suarez B, et al. BIOSYNTHESIS OF DERIVATIVES OF MONACOLIN J. US Patent Application 20110189726. 2011. Figure 3. View Source
